Propyl 2-furoate

Description

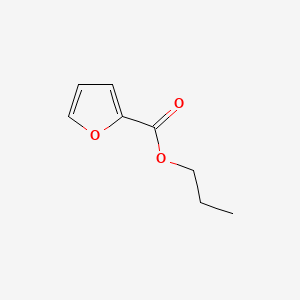

Structure

3D Structure

Properties

IUPAC Name |

propyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCVIIISAAEVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210465 | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, sweet-oily, herbaceous-earthy odour | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.075 | |

| Record name | Propyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

615-10-1 | |

| Record name | Propyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Convergence of Bio-based Origins and Modern Application

An In-depth Technical Guide to Propyl 2-Furoate: Chemical Properties, Structure, and Synthesis

Propyl 2-furoate, also known as propyl furan-2-carboxylate, is a distinct organic compound characterized by a furan ring attached to a propyl ester.[1][2] As a member of the furoate ester family, it occupies a niche at the intersection of natural products and industrial chemistry. Its origins can be traced to 2-furoic acid, a versatile platform chemical derivable from furfural, which is produced from lignocellulosic biomass such as bran.[3] This bio-based lineage makes propyl 2-furoate and its derivatives subjects of significant interest within the framework of green and sustainable chemistry.[4][5]

Primarily recognized for its organoleptic properties—a sweet, herbaceous, and earthy profile—propyl 2-furoate serves as a flavoring agent in the food and beverage industry.[6][7][8] Beyond this application, its structural motifs are found in numerous pharmacologically active molecules and agrochemicals, positioning it as a valuable intermediate for synthetic chemistry.[5][9] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's core chemical properties, structural characteristics, synthesis, and spectroscopic signature.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any laboratory application. Propyl 2-furoate is a colorless to yellowish liquid under standard conditions.[6][10] Its key identifiers and properties are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | propyl furan-2-carboxylate | PubChem[1] |

| Synonyms | Propyl furoate, n-Propyl 2-furoate, 2-Furancarboxylic acid, propyl ester | PubChem, NIST[1][2] |

| CAS Number | 615-10-1 | NIST[2] |

| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |

| Molecular Weight | 154.16 g/mol | PubChem[1] |

| Boiling Point | 211.0 °C at 760 mmHg | PubChem, ChemicalBook[1][11] |

| Density | ~1.07 g/cm³ at 25 °C | The Good Scents Company[6][12] |

| Refractive Index | 1.471 - 1.475 at 20 °C | The Good Scents Company[6][12] |

| Flash Point | 82.2 °C (180.0 °F) | The Good Scents Company, ChemicalBook[6][11] |

| Solubility | Soluble in alcohol; sparingly soluble in water (~1.6 g/L at 25 °C est.) | The Good Scents Company[6] |

| LogP (o/w) | ~2.1 (estimated) | The Good Scents Company[6] |

Section 2: Molecular Structure and Spectroscopic Profile

The chemical behavior and functionality of propyl 2-furoate are direct consequences of its molecular architecture, which features a planar, aromatic furan ring linked to a flexible propyl ester chain.

Structural Analysis

The core of the molecule is the furan-2-carboxylate group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which influences the ring's electron distribution and reactivity. The ester functional group (-COO-) links this aromatic core to a three-carbon propyl chain. The delocalized π-electron system of the furan ring and the carbonyl group of the ester are conjugated, which impacts the molecule's spectroscopic properties and chemical reactivity.

Caption: 2D structure of propyl furan-2-carboxylate.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. The key spectral data for propyl 2-furoate are summarized below.

Table 2.2.1: Mass Spectrometry Data Mass spectrometry (MS) reveals the molecular weight and fragmentation pattern. For propyl 2-furoate, electron ionization (EI) typically produces a characteristic fragmentation.

| m/z | Relative Intensity | Fragment Identity |

| 154 | Low | [M]⁺, Molecular Ion |

| 112 | Moderate | [M - C₃H₆]⁺, loss of propene via McLafferty rearrangement |

| 95 | High (Base Peak) | [C₅H₃O₂]⁺, Furanoyl cation, loss of propoxy radical |

| 39 | Moderate | [C₃H₃]⁺, Cyclopropenyl cation |

| Data derived from NIST Mass Spectrometry Data Center.[1][13] |

Table 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Chemical shifts (δ) are reported in ppm.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.60 | dd | H5 (proton on furan ring adjacent to oxygen) |

| ~7.18 | dd | H3 (proton on furan ring adjacent to ester) | |

| ~6.52 | dd | H4 (proton between the other two furan protons) | |

| ~4.20 | t | -O-CH₂ -CH₂-CH₃ | |

| ~1.75 | sextet | -O-CH₂-CH₂ -CH₃ | |

| ~1.00 | t | -O-CH₂-CH₂-CH₃ | |

| ¹³C NMR | ~159.2 | Singlet | C=O (ester carbonyl) |

| ~146.5 | Singlet | C5 (furan ring) | |

| ~144.8 | Singlet | C2 (furan ring, attached to ester) | |

| ~118.0 | Singlet | C3 (furan ring) | |

| ~111.9 | Singlet | C4 (furan ring) | |

| ~66.5 | Singlet | -O-CH₂ -CH₂-CH₃ | |

| ~22.1 | Singlet | -O-CH₂-CH₂ -CH₃ | |

| ~10.5 | Singlet | -O-CH₂-CH₂-CH₃ | |

| Predicted values and data from similar furoate esters.[1][14][15] |

Table 2.2.3: Infrared (IR) Spectroscopy Data IR spectroscopy identifies the key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3140 | C-H stretch | Aromatic (Furan ring) |

| ~2970 | C-H stretch | Aliphatic (Propyl chain) |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1580, ~1470 | C=C stretch | Aromatic (Furan ring) |

| ~1290, ~1180 | C-O stretch | Ester |

| ~1020 | C-O-C stretch | Furan ring ether |

| Characteristic values for furoate esters. |

Section 3: Synthesis and Reaction Chemistry

The primary route for synthesizing propyl 2-furoate is the Fischer esterification of 2-furoic acid with n-propanol.[4] This is a classic, acid-catalyzed condensation reaction that is both robust and scalable, making it suitable for industrial and laboratory settings.

Reaction Mechanism and Workflow

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of 2-furoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of n-propanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation yields the final product, propyl 2-furoate. The reaction is reversible, and thus, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Caption: General workflow for the synthesis of Propyl 2-furoate.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of alkyl 2-furoates and is adapted from established methods for Fischer esterification.[4]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid (1.0 eq), n-propanol (3-5 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of the carboxylic acid).

-

Causality: Using excess alcohol shifts the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. The acid catalyst is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack.

-

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will be close to the boiling point of n-propanol (97 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly to neutralize the sulfuric acid catalyst and any unreacted 2-furoic acid.

-

Self-Validation: The cessation of CO₂ effervescence indicates that all acidic components have been neutralized.

-

-

Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Causality: Propyl 2-furoate is significantly more soluble in nonpolar organic solvents than in the aqueous phase, allowing for its efficient separation.

-

-

Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Purification: Remove the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure propyl 2-furoate.[1]

-

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods (NMR, GC-MS) and by measuring its refractive index.

-

Section 4: Applications and Industrial Relevance

Flavor and Fragrance Industry

The primary commercial application of propyl 2-furoate is as a flavoring ingredient.[12] It is designated as FEMA number 2946 and is recognized for imparting sweet, earthy, herbal, and sometimes mushroom-like notes to food products.[6][11] Its inclusion in flavor formulations allows for the creation of complex sensory profiles in baked goods, beverages, and confectionery.

Intermediate in Chemical Synthesis

The furan nucleus is a privileged scaffold in medicinal chemistry.[9] 2-Furoic acid and its esters are precursors to a wide range of pharmaceuticals and agrochemicals.[5][9] For example, derivatives of 2-furoic acid are key building blocks for drugs like the amebicide diloxanide furoate and certain antibiotics.[3][9] While propyl 2-furoate itself may not be the most common starting material, its synthesis and chemistry are representative of the broader class of furoate esters used in drug discovery and development. Its bio-based origin makes it an attractive building block for developing more sustainable synthetic routes.[5]

Section 5: Safety and Handling

Propyl 2-furoate is classified as a combustible liquid.[11] Standard laboratory safety precautions should be observed during its handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Avoid breathing vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated propyl 2-furoate and established a group acceptable daily intake (ADI) of 0-0.5 mg/kg body weight for a group of furan-containing flavoring agents, concluding no safety concern at current intake levels.[1]

Conclusion

Propyl 2-furoate is a functionally significant molecule with established applications in the flavor industry and potential as a bio-based chemical intermediate. Its structure, defined by an aromatic furan ring and a propyl ester moiety, gives rise to a distinct set of chemical and spectroscopic properties. The synthesis of propyl 2-furoate via Fischer esterification is a robust and well-understood process, emblematic of fundamental organic reactions. For researchers in materials science and drug development, understanding the properties and synthesis of simple furoates like this one provides a foundational knowledge base for leveraging the versatile furan scaffold in the design of novel, high-value molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11982, Propyl 2-furoate. PubChem. [Link]

-

The Good Scents Company (2023). propyl 2-furoate, 615-10-1. Perflavory. [Link]

-

The Good Scents Company Information System (n.d.). propyl 2-furoate. [Link]

-

National Center for Biotechnology Information (n.d.). Propyl 2-furoate (C8H10O3). PubChemLite. [Link]

-

FooDB (n.d.). Showing Compound Propyl 2-furoate (FDB016854). [Link]

-

NIST (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. [Link]

-

NIST (n.d.). 2-Furancarboxylic acid, propyl ester - Mass Spectrum. NIST Chemistry WebBook. [Link]

-

The Good Scents Company (n.d.). methyl 2-furoate, 611-13-2. [Link]

- Google Patents (n.d.).

-

Human Metabolome Database (2012). Showing metabocard for Propyl 2-furoate (HMDB0037724). [Link]

-

Stenutz (n.d.). propyl furan-2-carboxylate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6537093, Propyl 2-furanacrylate. PubChem. [Link]

-

Wiley (n.d.). 2-Furoic acid, propyl ester - 1H NMR. SpectraBase. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11902, Methyl 2-furoate. PubChem. [Link]

-

Wikipedia (n.d.). 2-Furoic acid. [Link]

-

Organic Syntheses (n.d.). 2-Furoic Acid. [Link]

-

ResearchGate (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]

Sources

- 1. Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. propyl 2-furoate, 615-10-1 [perflavory.com]

- 7. Showing Compound Propyl 2-furoate (FDB016854) - FooDB [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for Propyl 2-furoate (HMDB0037724) [hmdb.ca]

- 9. chempoint.com [chempoint.com]

- 10. biofuranchem.com [biofuranchem.com]

- 11. 2-FURANCARBOXYLIC ACID N-PROPYL ESTER | 615-10-1 [amp.chemicalbook.com]

- 12. propyl 2-furoate, 615-10-1 [thegoodscentscompany.com]

- 13. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Propyl 2-Furoate

Introduction

Propyl 2-furoate is a significant organic compound, identified by its characteristic sweet, earthy, and herbal aroma.[1][2] As a furoic acid ester, it serves as a valuable flavoring agent in the food industry and as an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to propyl 2-furoate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical aspects of its synthesis and characterization.

Propyl 2-furoate (C₈H₁₀O₃) is a carboxylic ester with a molecular weight of 154.16 g/mol .[5][6] Its synthesis predominantly revolves around the esterification of 2-furoic acid with propanol, a process that can be achieved through various catalytic methods. This guide will focus on the most prevalent and effective of these: the classic Fischer-Speier esterification, transesterification, and emerging enzymatic routes that align with the principles of green chemistry.

Core Synthesis Pathways

The selection of a synthetic route for propyl 2-furoate is often dictated by factors such as desired yield, purity requirements, scalability, and environmental considerations. Here, we dissect the most prominent methods, offering a comparative perspective.

Fischer-Speier Esterification: The Cornerstone of Furoate Synthesis

The Fischer-Speier esterification is a robust and widely employed method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[7][8] In the context of propyl 2-furoate synthesis, this involves the reaction of 2-furoic acid with propanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

Causality of Experimental Choices: The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of one reactant, usually the more cost-effective and easily removable alcohol (propanol), is used.[1][7] The acid catalyst is crucial as it protonates the carbonyl oxygen of the 2-furoic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.[8] The removal of water, a byproduct of the reaction, is another strategy to shift the equilibrium towards the product side. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[9]

The mechanism of Fischer esterification proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final propyl 2-furoate product.[1]

Diagram of the Fischer-Speier Esterification Mechanism:

Caption: Mechanism of Fischer-Speier Esterification.

This protocol provides a comprehensive, step-by-step methodology for the synthesis of propyl 2-furoate via Fischer esterification.

Materials and Reagents:

-

2-Furoic acid (98%)

-

n-Propanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-furoic acid in an excess of n-propanol (e.g., a 1:5 molar ratio of acid to alcohol). The alcohol often serves as the solvent.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid). This step is exothermic and should be performed in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux is typically maintained for 2-4 hours.

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of propanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution) and then with brine.[1]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude propyl 2-furoate.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure propyl 2-furoate.[10]

Transesterification: An Alternative Route

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of propyl 2-furoate, this would typically involve reacting a simple ester of 2-furoic acid, such as methyl 2-furoate, with propanol in the presence of an acid or base catalyst.[11] This method can be advantageous when the starting ester is more readily available or easier to handle than the free carboxylic acid.

Causality of Experimental Choices: The reaction is driven by Le Chatelier's principle. Using a large excess of propanol and removing the lower-boiling alcohol byproduct (in this case, methanol) by distillation shifts the equilibrium towards the desired product. Both acid and base catalysts can be employed. Acid catalysts function similarly to the Fischer-Speier mechanism, while base catalysts (e.g., sodium methoxide) deprotonate the alcohol, increasing its nucleophilicity.

Diagram of the Transesterification Workflow:

Caption: General workflow for transesterification.

Enzymatic Synthesis: A Green Chemistry Approach

The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmental compatibility.[12][13] Lipase-catalyzed esterification of 2-furoic acid with propanol, or the transesterification of a furoate ester, presents a promising green alternative to traditional chemical methods. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often used to facilitate catalyst recovery and reuse.[12][14]

Causality of Experimental Choices: Enzymatic reactions are typically performed in non-aqueous solvents to shift the thermodynamic equilibrium towards ester synthesis rather than hydrolysis. The choice of solvent can significantly impact enzyme activity and stability. The reaction is often carried out at moderate temperatures (e.g., 40-60 °C) to maintain the enzyme's catalytic activity.[12] The enzyme's active site provides a specific environment that facilitates the esterification reaction, often with high regioselectivity and chemoselectivity, reducing the formation of byproducts.

Materials and Reagents:

-

2-Furoic acid

-

n-Propanol

-

Immobilized Lipase (e.g., Novozym 435, CALB)

-

Anhydrous organic solvent (e.g., heptane, toluene)

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reaction Setup: To a solution of 2-furoic acid and n-propanol (e.g., a 1:2 molar ratio) in an anhydrous organic solvent, add the immobilized lipase (e.g., 0.6% w/v).[12]

-

Incubation: The reaction mixture is incubated at a moderate temperature (e.g., 40 °C) with constant stirring.[12] The progress of the reaction can be monitored by GC or HPLC.

-

Catalyst Recovery: Upon completion, the immobilized enzyme can be recovered by simple filtration and washed for reuse.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Quantitative Data Summary

The following table provides a comparative overview of the different synthetic pathways for propyl 2-furoate and related esters.

| Synthesis Pathway | Catalyst | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |

| Fischer-Speier Esterification | H₂SO₄ or p-TsOH | 2-10 hours | Reflux | 60-95% | Well-established, high yields, scalable | Harsh acidic conditions, high temperatures, potential for side reactions |

| Transesterification (Chemical) | Acid or Base | 1-5 hours | Reflux | Variable | Avoids handling of free carboxylic acid | Requires a starting ester, equilibrium limitations |

| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | 24-48 hours | 40-60 °C | 80-98% | Mild conditions, high selectivity, reusable catalyst, environmentally friendly | Longer reaction times, higher catalyst cost |

Analytical Characterization

Confirmation of the successful synthesis and purity of propyl 2-furoate is achieved through a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of propyl 2-furoate will show a molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. For propyl 2-furoate, characteristic peaks corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen) and the furan ring protons would be observed.[5][15]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the propyl group.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for propyl 2-furoate include a strong C=O stretch for the ester group (typically around 1720 cm⁻¹) and C-O stretches.[5]

Safety Precautions

The synthesis of propyl 2-furoate involves the use of chemicals that require careful handling.

-

2-Furoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16][17][18] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

n-Propanol: A flammable liquid and vapor. It can cause serious eye damage and drowsiness or dizziness.

-

Sulfuric Acid: A strong corrosive acid that can cause severe skin burns and eye damage. It should be handled with extreme care, always adding acid to water (not the other way around) during dilutions.

A thorough risk assessment should be conducted before commencing any experimental work. Refer to the Safety Data Sheets (SDS) for all reagents for detailed safety information.[16][17][18][19]

Conclusion

The synthesis of propyl 2-furoate can be effectively achieved through several pathways, with Fischer-Speier esterification being the most conventional and robust method. Transesterification offers a viable alternative, particularly when starting from a furoate ester. For research and applications where sustainability is a key driver, enzymatic synthesis provides a green and highly selective route, albeit with potentially longer reaction times. The choice of method will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental impact. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently approach the synthesis of this important flavor and pharmaceutical intermediate.

References

-

Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Fischer Esterification. (n.d.). Retrieved January 18, 2026, from [Link]

-

Material Safety Data Sheet - 2-Furoic Acid, 98%. (n.d.). Cole-Parmer. [Link]

-

The Fischer Esterification. (n.d.). Retrieved January 18, 2026, from [Link]

-

Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (2015). ResearchGate. [Link]

-

2-Furoic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives. (2016).

-

propyl 2-furoate, 615-10-1. (n.d.). The Good Scents Company. [Link]

-

2-Furancarboxylic acid, propyl ester. (n.d.). NIST WebBook. [Link]

-

Showing Compound Propyl 2-furoate (FDB016854). (n.d.). FooDB. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Bioprocess and Biosystems Engineering, 43(9), 1659-1670. [Link]

-

2-Furoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

propyl 2-furoate, 615-10-1. (n.d.). Perflavory. [Link]

-

Furan, 2-propyl-. (n.d.). NIST WebBook. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

-

Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. (2020). ResearchGate. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2019). Molecules, 24(10), 1947. [Link]

-

2-Furoic acid, 3-methyl-. (n.d.). Organic Syntheses. [Link]

-

Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliphatic diols. (2016). ResearchGate. [Link]

-

2-furoic acid. (n.d.). Organic Syntheses. [Link]

-

Proposed mechanism for the oxidative esterification using Au-catalyst... (n.d.). ResearchGate. [Link]

-

2-Furancarboxylic acid, propyl ester. (n.d.). NIST WebBook. [Link]

-

propyl 2-furoate. (n.d.). FlavScents. [Link]

-

Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. (2025). CONICET. [Link]

-

Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. (2021). Bioprocess and Biosystems Engineering, 44(2), 369-378. [Link]

-

Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol. (1991). Grasas y Aceites, 42(5), 333-337. [Link]

-

ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (2010). CT&F - Ciencia, Tecnología y Futuro, 4(1), 83-92. [Link]

-

An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2020). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Showing Compound Propyl 2-furoate (FDB016854) - FooDB [foodb.ca]

- 3. cerritos.edu [cerritos.edu]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Furancarboxylic acid, propyl ester [webbook.nist.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

- 11. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 12. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. fishersci.ca [fishersci.ca]

- 17. 2-Furoic acid - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical properties of Propyl 2-furoate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Propyl 2-Furoate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical entities is fundamental. Propyl 2-furoate (CAS No. 615-10-1), a furan derivative, is recognized primarily as a flavoring agent in the food industry.[1][2] However, the furan scaffold is a recurring motif in medicinal chemistry, making its derivatives, including propyl 2-furoate, of interest in the broader context of chemical and pharmaceutical research.[3]

This technical guide provides a focused examination of two key physical properties of Propyl 2-furoate: its boiling point and density. The determination of these properties is crucial for purification, process design, and quality control. This document outlines the established values for these properties, supported by authoritative sources, and details the experimental protocols for their verification in a laboratory setting.

Boiling Point of Propyl 2-Furoate

The boiling point is a critical physical constant that signifies the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor. For a pure compound, a sharp and consistent boiling point is a key indicator of its purity.

Reported Boiling Point

The experimentally determined boiling point of Propyl 2-furoate is well-documented. The accepted value under standard atmospheric pressure is presented below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 211 °C | @ 760 mmHg | [1][4][5][6] |

Experimental Protocol for Boiling Point Determination (Micro-Scale Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid. The principle relies on observing the temperature at which the vapor pressure of the sample equals the external pressure.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of Propyl 2-furoate into a small test tube (e.g., a 75x10 mm tube).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the sample is fully submerged below the oil level.[7]

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures uniform heat distribution via convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This initial bubbling is due to the expansion of trapped air. Continue heating until a continuous and rapid stream of bubbles is observed, indicating the sample is boiling.

-

Boiling Point Reading: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8] This moment signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure.

-

Verification: Record the temperature. Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading for verification.

Caption: Workflow for boiling point determination using a Thiele tube.

Density of Propyl 2-Furoate

Density is a measure of mass per unit volume and is another fundamental physical property used to characterize a substance. It is temperature-dependent; therefore, the temperature at which the measurement is taken must always be specified.

Reported Density

The density of Propyl 2-furoate has been reported as a range, often expressed as specific gravity relative to water.

| Physical Property | Value | Conditions | Source(s) |

| Density | 1.067 - 1.075 g/cm³ | @ 25 °C | [1][6][9] |

Experimental Protocol for Density Determination

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise and known volume.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.

-

Filling the Pycnometer: Fill the pycnometer with Propyl 2-furoate, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to be expelled through the capillary in the stopper.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for at least 20 minutes.

-

Mass of Pycnometer with Sample: After equilibration, remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₂.

-

Calibration with Water: Repeat the entire procedure (steps 1-5) using distilled water instead of Propyl 2-furoate. Record the mass of the pycnometer filled with water at 25.0 °C as m₃. The known density of water at 25.0 °C is approximately 0.99704 g/cm³.

-

Calculation:

-

Mass of Propyl 2-furoate: m_sample = m₂ - m₁

-

Mass of water: m_water = m₃ - m₁

-

Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at 25.0 °C)

-

Density of Propyl 2-furoate: ρ_sample = m_sample / V

-

Sources

- 1. Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Propyl 2-furoate (FDB016854) - FooDB [foodb.ca]

- 3. chempoint.com [chempoint.com]

- 4. labsolu.ca [labsolu.ca]

- 5. propyl furan-2-carboxylate [stenutz.eu]

- 6. propyl 2-furoate, 615-10-1 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. propyl 2-furoate, 615-10-1 [perflavory.com]

The Spectroscopic Signature of Propyl 2-Furoate: A Comprehensive Technical Guide

Propyl 2-furoate, a key fragrance and flavor compound, possesses a characteristic fruity and somewhat earthy aroma. Its precise identification and quality control in various applications, from food and beverages to pharmaceuticals, hinge on a thorough understanding of its spectroscopic properties. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of propyl 2-furoate, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Purity

Propyl 2-furoate (C₈H₁₀O₃) is an ester derived from 2-furoic acid and propanol.[1] The structural integrity and isomeric purity of this compound are paramount to its function and safety. Spectroscopic techniques provide the definitive means for its structural elucidation and the detection of any potential impurities.

Caption: Molecular structure of propyl 2-furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of propyl 2-furoate provides a clear signature of its constituent protons. The furan ring protons exhibit characteristic chemical shifts and coupling patterns, while the propyl chain protons are also distinctly resolved.

Table 1: ¹H NMR Spectroscopic Data for Propyl 2-Furoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | dd | 1H | H5 |

| ~7.20 | dd | 1H | H3 |

| ~6.70 | dd | 1H | H4 |

| ~4.25 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~1.70 | m | 2H | -O-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | -O-CH₂-CH₂-CH₃ |

Note: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shifts of the furan protons are due to the aromatic nature of the ring and the electron-withdrawing effect of the ester group. The splitting patterns (dd for doublets of doublets, t for triplet, m for multiplet) arise from spin-spin coupling with neighboring protons and are crucial for confirming the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of propyl 2-furoate.

Table 2: ¹³C NMR Spectroscopic Data for Propyl 2-Furoate

| Chemical Shift (δ, ppm) | Assignment |

| ~159.9 | C=O |

| ~148.2 | C2 |

| ~144.5 | C5 |

| ~119.0 | C3 |

| ~112.5 | C4 |

| ~65.7 | -O-C H₂-CH₂-CH₃ |

| ~22.6 | -O-CH₂-C H₂-CH₃ |

| ~14.1 | -O-CH₂-CH₂-C H₃ |

Note: Chemical shifts are referenced to an internal standard, typically TMS at 0.00 ppm, or the deuterated solvent signal.

The carbonyl carbon of the ester group is significantly deshielded, appearing at a high chemical shift. The furan carbons also exhibit characteristic shifts reflecting their electronic environment.

Caption: A typical workflow for NMR analysis of propyl 2-furoate.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of propyl 2-furoate is dominated by strong absorptions corresponding to the ester functional group and the furan ring.

Table 3: Key IR Absorption Bands for Propyl 2-Furoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1705 | Strong | C=O stretch (ester) |

| ~1300-1000 | Strong | C-O stretch (ester) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1475 | Medium-Weak | C=C stretch (furan ring) |

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, which is characteristic of the ester group. The C-O stretching vibrations and the various C-H and C=C stretching and bending modes of the propyl chain and furan ring provide further confirmation of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common method used for the analysis of volatile compounds like propyl 2-furoate.

The mass spectrum of propyl 2-furoate shows a molecular ion peak ([M]⁺) at m/z 154, corresponding to its molecular weight.[1][2] The fragmentation pattern provides valuable structural information.

Table 4: Major Fragments in the Mass Spectrum of Propyl 2-Furoate

| m/z | Relative Intensity | Proposed Fragment |

| 154 | 10.4 | [C₈H₁₀O₃]⁺ (Molecular Ion) |

| 113 | 18.1 | [M - C₃H₅]⁺ |

| 112 | 61.1 | [M - C₃H₆]⁺ |

| 95 | 99.9 | [C₅H₃O₂]⁺ (Furoyl Cation) |

| 39 | 26.5 | [C₃H₃]⁺ |

The base peak at m/z 95 corresponds to the stable furoyl cation, formed by the cleavage of the ester bond. The presence of peaks at m/z 112 and 113 suggests the loss of propene and a propyl radical, respectively.

Caption: Key fragmentation pathways for propyl 2-furoate in mass spectrometry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of propyl 2-furoate (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like propyl 2-furoate, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of propyl 2-furoate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.

References

-

ACS Sustainable Chemistry & Engineering. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. Retrieved from [Link]

-

PubChem. (n.d.). Propyl 2-furoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Furoic acid, propyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link]

-

MDPI. (2024). A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains. Retrieved from [Link]

-

Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]

-

PubChemLite. (n.d.). Propyl 2-furoate (C8H10O3). Retrieved from [Link]

-

RSC Publishing. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved from [Link]

-

BMRB. (n.d.). 2-Furoic Acid - bmse000330 - Data. Retrieved from [Link]

-

PubChem. (n.d.). Furan-2-carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Propyl 2-Furoate

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs formulation strategies, bioavailability, and ultimately, therapeutic efficacy. Propyl 2-furoate, a furoic acid ester, represents a structural motif found in various pharmacologically relevant molecules. Understanding its behavior in different solvent systems is paramount for its application in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of propyl 2-furoate. Moving beyond a simple data sheet, this document elucidates the underlying thermodynamic principles, presents robust predictive models, and details a rigorous experimental protocol for solubility determination. The methodologies outlined herein are designed to be self-validating, providing researchers with the tools to both predict and empirically confirm the solubility characteristics of propyl 2-furoate and related compounds in a scientifically sound manner.

Introduction: The Significance of Propyl 2-Furoate Solubility

Propyl 2-furoate (C₈H₁₀O₃) is an ester of 2-furoic acid. The furan ring is a key heterocyclic structure present in numerous APIs, where it can be involved in metabolic pathways and receptor binding. Derivatives of 2-furoic acid are integral to drugs across various classes, including antibiotics and anti-inflammatory agents.[1] Consequently, understanding the solubility of a model compound like propyl 2-furoate provides invaluable insights for chemists and formulation scientists.

The solubility of a compound dictates its dissolution rate, which is often the rate-limiting step for absorption and bioavailability of orally administered drugs.[2][3][4] For synthetic chemists, solubility is a primary consideration for reaction solvent selection, optimization of reaction kinetics, and the design of crystallization-based purification processes. This guide serves as a foundational resource, integrating theoretical principles with practical, field-proven methodologies to empower researchers in their work with furoate-containing molecules.

The Thermodynamic Foundation of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously at a given temperature and pressure, the Gibbs free energy of the system must decrease (ΔG < 0).[5][6][7] This is elegantly described by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy change (heat absorbed or released).

-

T is the absolute temperature in Kelvin.

-

ΔS is the entropy change (change in disorder).

The overall process can be conceptually broken down into three steps:

-

Solute-Solute Separation: Energy is required to overcome the lattice energy of the solid solute (endothermic, ΔH > 0).

-

Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic, ΔH > 0).

-

Solute-Solvent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic, ΔH < 0).

The net enthalpy of solution (ΔH_sol) is the sum of these enthalpy changes. The process is favored when the energy released from solute-solvent interactions compensates for the energy required to separate solute and solvent molecules. Crucially, the entropy of mixing (ΔS_mix), which is generally positive, provides a powerful driving force for dissolution, especially when enthalpy changes are small.[5][8]

Ideal vs. Real Solubility

For an ideal solution , where solute-solvent interactions are assumed to be equal to the average of solute-solute and solvent-solvent interactions, the enthalpy of mixing is zero.[9] The solubility is then primarily dependent on the physicochemical properties of the solute itself (melting point and enthalpy of fusion) and the temperature.[10]

However, most pharmaceutical systems exhibit real (non-ideal) behavior .[11][12] The deviation from ideality is quantified by the activity coefficient (γ) . The relationship between real solubility (x₂), ideal solubility (x₂ⁱ), and the activity coefficient is given by:

x₂ = x₂ⁱ / γ₂

An activity coefficient greater than 1 indicates that solute-solvent interactions are weaker than the mean solute-solute and solvent-solvent interactions, leading to lower solubility than predicted by the ideal model. Conversely, a value less than 1 signifies stronger solute-solvent interactions and enhanced solubility.[13] Predictive models are therefore essential for estimating these activity coefficients.

Predictive Frameworks for Solubility Estimation

Before embarking on extensive experimental work, predictive models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental overhead.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[14][15]

δ_total² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. The "distance" (Ra) between two substances in Hansen space is a measure of their affinity:[15]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of dissolution.

Estimating HSP for Propyl 2-Furoate: Since experimental HSP values for propyl 2-furoate are not readily available, they can be estimated using group contribution methods. These methods assign specific values to the molecular fragments of the compound.[2][3][16][17]

-

Propyl 2-Furoate Structure: Comprises a furan ring, an ester group, and a propyl chain.

-

Methodology: By summing the contributions of these individual groups, one can calculate the overall δd, δp, and δh values for the molecule.[2][16]

Table 1: Hansen Solubility Parameters of Common Pharmaceutical Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|---|---|---|

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Source: Data compiled from multiple sources for reference.[18][19]

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful semi-empirical method for predicting activity coefficients in non-ideal mixtures based on the molecular structures of the components.[20] The model considers molecules as collections of functional groups. The activity coefficient is calculated from two parts: a combinatorial part (related to molecular size and shape) and a residual part (related to group interactions).

To predict the solubility of propyl 2-furoate in a solvent, one would:

-

Deconstruct both propyl 2-furoate and the solvent molecule into their constituent UNIFAC groups (e.g., CH₃, CH₂, COO, and a furan-specific group).

-

Use tabulated group surface area (Qk) and volume (Rk) parameters.

-

Use tabulated binary group interaction parameters (a_mn) that quantify the interaction energy between different functional groups.[21][22]

While specific interaction parameters involving the furan ring with all other groups may require specialized databases, parameters for ester and alkane groups are well-established.[21][23] This method can provide robust predictions, particularly for structurally similar systems.

Experimental Protocol: Isothermal Saturation Method

Empirical determination remains the gold standard for solubility data. The isothermal saturation or "shake-flask" method is a reliable and widely adopted technique.

Principle

An excess amount of the solid solute (propyl 2-furoate) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is quantified.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of crystalline propyl 2-furoate to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath. Agitation is critical to facilitate dissolution. The time required to reach equilibrium can vary from 24 to 72 hours and should be determined by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation upon cooling.

-

Quantification: Analyze the concentration of propyl 2-furoate in the diluted sample using a validated analytical method, such as Gas Chromatography.

Analytical Quantification: Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like propyl 2-furoate. A flame ionization detector (FID) provides excellent sensitivity and a wide linear range.

Table 2: Exemplar GC Method for Propyl 2-Furoate Quantification

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar to mid-polar column provides good separation for esters. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Vol. | 1 µL | Standard injection volume. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Oven Program | Initial: 80 °C (hold 2 min) | Holds at a low temperature to focus the analytes at the head of the column. |

| Ramp: 15 °C/min to 220 °C | A temperature ramp effectively separates components based on boiling point. | |

| Final Hold: 220 °C (hold 5 min) | Ensures all components elute from the column. | |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

Note: This is a starting method and must be optimized and validated for the specific application.[24][25][26][27]

Data Presentation & Visualization

A systematic approach to data recording and visualization is crucial for interpretation and comparison.

Table 3: Template for Experimental Solubility Data of Propyl 2-Furoate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₂) |

|---|---|---|---|---|

| Solvent A | 25 | |||

| Solvent A | 37 | |||

| Solvent B | 25 | |||

| Solvent B | 37 |

| ... | ... | | | |

Logical Workflow Diagram

The following diagram illustrates the integrated workflow for determining and understanding the solubility of a compound like propyl 2-furoate.

Caption: Integrated workflow for solubility characterization.

Conclusion

Characterizing the solubility of propyl 2-furoate is a multi-faceted task that benefits from a synergistic approach combining theoretical prediction and empirical verification. By leveraging predictive tools like Hansen Solubility Parameters and the UNIFAC model, researchers can intelligently design experiments and narrow the field of potential solvents. The rigorous application of the isothermal saturation method coupled with a validated analytical technique like gas chromatography provides the definitive, high-quality data required for critical decisions in drug development. This guide provides the foundational principles and actionable protocols to confidently navigate the complex solvent landscape, ultimately accelerating the journey from molecular concept to viable pharmaceutical product.

References

-

Just, S., & El-Halwagi, M. M. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 12946–12953. [Link]

-

Just, S., & El-Halwagi, M. M. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 12946–12953. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

LibreTexts. (2022). 6.4: Gibbs Energy and Solubility. Chemistry LibreTexts. [Link]

-

JoVE. (2023). Chemical and Solubility Equilibria. Journal of Visualized Experiments. [Link]

-

Reddy, K. S. K., & Kumar, K. A. (2014). A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. Journal of Macromolecular Science, Part B, 53(10), 1757–1768. [Link]

-

Solubility of Things. (n.d.). Calculating Changes in Gibbs Free Energy. [Link]

-

Kim, J. (n.d.). Chapter 9 Ideal and Real Solutions. Course Notes. [Link]

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. [Link]

-

LibreTexts. (2023). 24.9: Gibbs Energy of Mixing of Binary Solutions in Terms of the Activity Coefficient. Chemistry LibreTexts. [Link]

-

Fiveable. (n.d.). Ideal and non-ideal solutions. Thermodynamics of Fluids Class Notes. [Link]

-

Wikipedia. (n.d.). Ideal solution. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical properties. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

-

SlidePlayer. (n.d.). Solubility and Distribution Phenomena -Chapter 10 Lecture 3 Ideal and Real Solutions. [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP Datasets. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters... [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) values for the compounds used in this study. [Link]

-

Wikipedia. (n.d.). Gibbs free energy. [Link]

-

E-AIM. (n.d.). UNIFAC Structural Groups and Parameters. [Link]

-

Daumn, K.-J. (1983). UNIFAC parameters for maleic anhydride and 2-methyl furan in p-dioxane system. Masters Theses. [Link]

-

E-thesis. (n.d.). VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD... [Link]

-

ResearchGate. (n.d.). New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries. [Link]

-

Silva, F. L., et al. (2018). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 29(1), 179-186. [Link]

-

DDBST GmbH. (n.d.). Published Parameters UNIFAC. [Link]

-

ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

-

University of Szeged. (n.d.). Determination of ethyl acetate using gas chromatography. [Link]

-

Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. Analytical and Bioanalytical Chemistry, 413(11), 3093–3104. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kinampark.com [kinampark.com]

- 4. Video: Chemical and Solubility Equilibria [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Ideal solution - Wikipedia [en.wikipedia.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. contents.kocw.or.kr [contents.kocw.or.kr]

- 12. fiveable.me [fiveable.me]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 15. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 16. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 19. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 20. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 21. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]

- 22. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]

- 23. "UNIFAC parameters for maleic anhydride and 2-methyl furan in p-dioxane" by Kow-Jen Daumn [scholarsmine.mst.edu]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 27. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

Propyl 2-Furoate: A Comprehensive Technical Guide to Safe Handling for Scientific Professionals

Propyl 2-furoate, a furan derivative recognized for its characteristic sweet, earthy, and somewhat phenolic aroma, is a valuable compound in the flavor and fragrance industry and serves as a versatile building block in synthetic organic chemistry.[1][2] As with any specialty chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety data and handling precautions for propyl 2-furoate, grounded in available technical data and established laboratory safety principles. It is designed to empower researchers, chemists, and drug development professionals to work with this compound confidently and safely.

Physicochemical and Toxicological Profile of Propyl 2-Furoate

A foundational aspect of safe chemical handling is a comprehensive knowledge of the substance's intrinsic properties. Propyl 2-furoate is a colorless liquid under standard conditions.[2] While a complete, officially published Safety Data Sheet (SDS) from major suppliers is not consistently available, a composite of data from various sources allows for a robust working profile.

One critical piece of safety information identifies propyl 2-furoate as a combustible liquid.[3] This classification dictates many of the necessary handling and storage precautions. The toxicological profile is not extensively detailed in readily available literature; however, an intraperitoneal lowest published toxic dose (LDLo) in rats has been recorded at 75 mg/kg.[4] Given the general nature of furan-containing compounds and esters, prudence dictates treating propyl 2-furoate with care, assuming the potential for skin and eye irritation.